Synthetic Yield Comparison: N-Aryl-β-alanine Isomers
In a direct head-to-head synthesis using identical reaction conditions (arylamine + acrylic acid in toluene, 24 h, 20 °C), N-(3,5-dimethylphenyl)-β-alanine hydrochloride (3c) was obtained in 37.5% isolated yield, compared with 25.7% for the 2,3-dimethyl isomer (3a) and 26.7% for the 3,4-dimethyl isomer (3b) [1]. This represents a 46% relative yield increase over the 2,3-isomer and a 40% increase over the 3,4-isomer.
| Evidence Dimension | Isolated synthetic yield (percent) |
|---|---|
| Target Compound Data | 37.5% (compound 3c, HCl salt) |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-β-alanine (3a): 25.7%; N-(3,4-dimethylphenyl)-β-alanine HCl (3b): 26.7% |
| Quantified Difference | +11.8 percentage points (46% relative) vs. 2,3-isomer; +10.8 percentage points (40% relative) vs. 3,4-isomer |
| Conditions | Reaction of corresponding dimethylaniline (0.1 mol) with acrylic acid (0.1 mol) in toluene (100 mL), stirred 24 h at 20 °C, followed by NaOH workup, HCl precipitation. |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and reduced waste in procurement-scale synthesis, making the 3,5-dimethyl isomer the most economical starting material among the three dimethylphenyl regioisomers for N-aryl-β-alanine-based syntheses.
- [1] Vaickelioniene R, Mickevicius V, Mikulskiene G. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. 2005;10(2):407-416, Table 2. doi:10.3390/10020407. View Source
